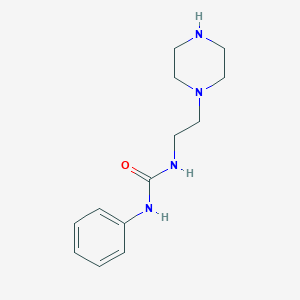

1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N4O |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

1-phenyl-3-(2-piperazin-1-ylethyl)urea |

InChI |

InChI=1S/C13H20N4O/c18-13(16-12-4-2-1-3-5-12)15-8-11-17-9-6-14-7-10-17/h1-5,14H,6-11H2,(H2,15,16,18) |

InChI Key |

YONCOWRKVYAKSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 1 Phenyl 3 2 Piperazin 1 Yl Ethyl Urea Analogues

Established Synthetic Pathways for Urea (B33335) Core Formation

The formation of the urea functional group is a cornerstone of organic synthesis, with several reliable methods available to chemists. For a compound like 1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea, these pathways typically involve the coupling of a phenyl-containing fragment with a piperazinylethylamine fragment.

Reactions of Isocyanates with Amines

The most direct and widely used method for synthesizing N,N'-disubstituted ureas is the reaction between an isocyanate and a primary or secondary amine. commonorganicchemistry.comresearchgate.net In the context of this compound, this involves the reaction of phenyl isocyanate with 1-(2-aminoethyl)piperazine (B7761512). This reaction is generally high-yielding and proceeds under mild conditions, typically at room temperature in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), without the need for a base. commonorganicchemistry.com

Alternative strategies circumvent the direct use of potentially hazardous isocyanates by generating them in situ. These methods include:

Curtius, Hofmann, and Lossen Rearrangements : These classical name reactions transform carboxylic acids, amides, or hydroxamic acids, respectively, into isocyanates via acyl azide (B81097) or related intermediates. organic-chemistry.orgnih.gov The generated isocyanate is then trapped by an amine present in the reaction mixture to form the desired urea. researchgate.net The Curtius rearrangement, for example, can be initiated from a carboxylic acid and diphenylphosphorylazide (DPPA). nih.gov

Phosgene (B1210022) and Phosgene Equivalents : Phosgene (COCl₂) and its safer, solid equivalent, triphosgene, can react with amines to form isocyanates, which subsequently react with a second amine to yield unsymmetrical ureas. commonorganicchemistry.comnih.gov Another widely used and safer alternative is N,N'-Carbonyldiimidazole (CDI), which activates an amine for subsequent reaction with another amine to form the urea linkage. nih.govresearchgate.net

Table 1: Overview of Urea Formation Strategies

| Starting Material 1 | Starting Material 2 | Key Reagent(s) | Intermediate | Product |

| Phenyl Isocyanate | 1-(2-Aminoethyl)piperazine | None (Direct Reaction) | N/A | This compound |

| Phenylacetic Acid | 1-(2-Aminoethyl)piperazine | Diphenylphosphorylazide (DPPA) | Phenyl Isocyanate | This compound |

| Phenylamine | 1-(2-Aminoethyl)piperazine | N,N'-Carbonyldiimidazole (CDI) | Imidazolium Salt | This compound |

Palladium-Catalyzed Buchwald–Hartwig Coupling for N-Arylpiperazines

For the synthesis of analogues where an aryl group is attached directly to the piperazine (B1678402) nitrogen, the Buchwald-Hartwig amination is a powerful and versatile tool. nih.govorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with piperazine or a piperazine derivative. organic-chemistry.orgyoutube.com The reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃), a sterically hindered phosphine (B1218219) ligand (such as SPhos or tBuXantphos), and a base (commonly NaOt-Bu, K₃PO₄, or Cs₂CO₃). uwindsor.caacs.org This methodology is valued for its broad substrate scope and high functional group tolerance, making it a staple in modern medicinal chemistry for creating libraries of N-arylpiperazine compounds. uwindsor.caacs.org

Copper-Catalyzed Ullmann–Goldberg Reaction for N-Arylpiperazines

The Ullmann–Goldberg reaction is a classical method for forming C-N bonds, serving as an alternative to palladium-catalyzed methods. nih.govwikipedia.org This reaction involves the coupling of an aryl halide with an amine, such as piperazine, using a copper catalyst. wikipedia.orgnih.gov Traditional Ullmann conditions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgorganic-chemistry.org However, modern advancements have introduced the use of soluble copper(I) salts (e.g., CuI) with various ligands, such as diamines or phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov The Goldberg variation specifically refers to the N-arylation of amides but is often discussed alongside the Ullmann amination. wikipedia.org

Aromatic Nucleophilic Substitution (SNAr) for N-Arylpiperazines

Aromatic Nucleophilic Substitution (SNAr) provides a pathway to N-arylpiperazines without the need for a metal catalyst. nih.gov This reaction is contingent on the aryl halide being "activated" by the presence of strong electron-withdrawing groups (such as nitro groups, -NO₂) positioned ortho or para to the leaving group (e.g., a halide). wikipedia.orgbyjus.commasterorganicchemistry.com The nucleophile, in this case piperazine, attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com Subsequent expulsion of the leaving group re-aromatizes the ring and yields the N-arylpiperazine product. youtube.com While efficient for suitable substrates, the scope of the SNAr reaction is more limited than metal-catalyzed coupling methods due to the requirement for specific electronic activation of the aryl ring. nih.govyoutube.com

Table 2: Comparison of Major N-Arylpiperazine Synthesis Methods

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Limitations |

| Buchwald–Hartwig Coupling | Palladium Precursor + Phosphine Ligand | Base (e.g., NaOtBu), 80-120°C | Broad scope, high yields, mild conditions | Cost of catalyst/ligands, sensitivity to air/moisture |

| Ullmann–Goldberg Reaction | Copper(I) Salt + Ligand | Base (e.g., K₂CO₃), 100-210°C | Lower cost catalyst, effective for specific substrates | Often requires higher temperatures, can have narrower scope |

| SNAr Reaction | None (Substrate-dependent) | Polar solvent, may require heat | No metal catalyst needed, inexpensive | Requires strongly electron-deficient aryl halides |

Building Piperazine Rings from Aniline (B41778) and Bis-(2-haloethyl)amine or Diethanolamine

An alternative to functionalizing a pre-existing piperazine ring is to construct the N-arylpiperazine heterocycle from simpler acyclic precursors. nih.gov A common method involves the cyclization of an aniline with either bis-(2-chloroethyl)amine or diethanolamine. nih.govresearchgate.net This reaction builds the piperazine ring directly onto the aromatic amine. The process typically requires high temperatures and is often carried out in a high-boiling solvent. researchgate.net While this approach can be effective, it may lack the generality of cross-coupling reactions and can sometimes be limited by the availability of substituted starting materials or harsh reaction conditions that are incompatible with sensitive functional groups. mdpi.com

Advanced Synthetic Methodologies

Beyond the established pathways, research continues to yield advanced and more efficient methods for the synthesis of urea derivatives and their precursors. These methodologies often focus on improving safety, sustainability, and reaction efficiency.

Phosgene-Free Carbonylations : To avoid highly toxic reagents like phosgene, methods using carbon dioxide (CO₂) as a C1 source have been developed. beilstein-journals.orgscholaris.ca Amines can react with CO₂ to form carbamic acids, which are then dehydrated in situ to generate isocyanates for subsequent reaction. scholaris.ca

Flow Chemistry : The use of continuous flow reactors for hazardous reactions, such as the Curtius rearrangement involving acyl azide intermediates, offers enhanced safety and control over reaction parameters like temperature and time, often leading to higher yields and purity. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times for urea synthesis, including protocols based on the Staudinger-aza-Wittig reaction or reactions with potassium cyanate. nih.govbeilstein-journals.org

Hypervalent Iodine Reagents : Reagents like phenyliodine diacetate (PhI(OAc)₂) can mediate the coupling of primary amides with amines to form unsymmetrical ureas under metal-free conditions, providing a novel route that avoids isocyanate intermediates altogether. mdpi.com

Catalytic Dehydrogenative Coupling : Iron-catalyzed dehydrogenative coupling of methanol (B129727) and amines has been reported as a method for urea synthesis, representing a move towards more sustainable and atom-economical processes. mdpi.com

Table 3: Selected Advanced Synthetic Methodologies for Urea Derivatives

| Methodology | Key Feature | Example Reagents/Conditions | Benefit(s) |

| In Situ Isocyanate Generation from CO₂ | Use of a green C1 source | Amine, CO₂, Dehydrating Agent (e.g., activated sulfonium (B1226848) reagents) | Avoids toxic phosgene, utilizes abundant CO₂ |

| Flow Chemistry | Enhanced reaction control | Flow reactor, DPPA (for Curtius rearrangement) | Improved safety with hazardous intermediates, scalability |

| Microwave-Assisted Synthesis | Rapid heating | Alkyl halide, NaN₃, PS-PPh₂, CO₂, Amine, MW irradiation | Significant reduction in reaction time |

| Hypervalent Iodine-Mediated Coupling | Metal-free amide-amine coupling | Amide, Amine, PhI(OAc)₂ | Avoids metal catalysts and isocyanate intermediates |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the creation of heterocyclic compounds and their derivatives. nih.govnih.gov This technology is particularly applicable to the synthesis of this compound analogues, where the formation of the urea or related linkages can be significantly expedited. nih.gov In contrast to conventional heating methods that can take several hours, microwave irradiation can often reduce reaction times to mere minutes. nih.gov

For instance, in multi-component reactions that are conceptually similar to the assembly of urea derivatives, microwave assistance has been shown to provide excellent yields in a fraction of the time. nih.gov The synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, which involves the formation of complex heterocyclic systems, demonstrates the potential for optimization. nih.gov While a conventional approach might require 12 hours to achieve a 91% yield, microwave irradiation can produce a 95% yield in just 15 minutes. nih.gov This efficiency is attributed to the direct and rapid heating of the solvent and reactants, leading to faster reaction kinetics.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocyclic System nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 12 hours | 91% |

| Microwave Irradiation | 15 minutes | 95% |

This approach is highly valuable for rapidly generating libraries of analogues for screening purposes, offering a green and efficient alternative to traditional synthetic protocols. nih.gov

Enzymatic Coupling Approaches

Enzymatic coupling represents a green and highly selective approach to chemical synthesis, although its application directly to the formation of complex ureas like this compound is still a developing area. Research has more commonly focused on the interaction of such compounds with enzymes, for example, as urease inhibitors. mdpi.com However, the principles of enzymatic synthesis for related functional groups, such as amides, are well-established and offer a blueprint for future applications in urea synthesis.

Enzymes, such as lipases or proteases, can be used under specific, often non-aqueous, conditions to catalyze the formation of amide bonds. This strategy takes advantage of the enzyme's inherent stereoselectivity and ability to function under mild reaction conditions, which minimizes the need for protecting groups and reduces the formation of byproducts. The challenge lies in identifying or engineering an enzyme that can efficiently recognize the specific substrates—an amine and an isocyanate or carbamate (B1207046) precursor—required for urea bond formation. While direct enzymatic synthesis of this specific urea is not widely documented, the potential for developing such biocatalytic methods remains an active area of research interest.

Liquid-Phase Parallel Synthesis for Urea Libraries

An efficient and general liquid-phase method has been developed for the parallel synthesis of piperazine-containing urea libraries, which is directly applicable to generating analogues of this compound. nih.gov This strategy utilizes a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), to facilitate purification. nih.gov

The general procedure involves the following key steps:

A polymer-bound carbamoyl (B1232498) chloride is prepared.

This activated intermediate is reacted with a diverse set of primary or secondary amines at ambient temperature to form the corresponding polymer-bound ureas. nih.gov

The desired urea compounds are then cleaved from the polymer support under mild conditions. nih.gov

The major advantage of this liquid-phase approach is the ease of purification; the polymer-bound product can be easily precipitated and washed, removing excess reagents and byproducts without the need for tedious column chromatography. nih.gov This method allows for the rapid generation of a library of ureas in high yield and purity, making it ideal for structure-activity relationship (SAR) studies. nih.gov

Table 2: Representative Scheme for Liquid-Phase Synthesis of a Urea Library nih.gov

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | Polymer-Support | Phosgene derivative | Polymer-bound carbamoyl chloride |

| 2 | Polymer-bound carbamoyl chloride | Primary or Secondary Amine (e.g., R-NH2) | Polymer-bound Urea |

| 3 | Polymer-bound Urea | Cleavage Agent | Free Urea (R-NH-CO-NH-R') |

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2

A modern, metal-free approach for synthesizing unsymmetrical ureas involves the use of the hypervalent iodine reagent, iodo(III)benzene diacetate (PhI(OAc)₂). mdpi.comresearchgate.net This method facilitates the coupling of amides and amines under mild conditions, avoiding the need for metal catalysts, high temperatures, or inert atmospheres. mdpi.comresearchgate.net The reaction is believed to proceed through a Hofmann rearrangement, where the amide is converted in situ to a reactive isocyanate intermediate. rsc.orgscite.ai This isocyanate is then immediately trapped by an amine present in the reaction mixture to form the desired unsymmetrical urea. rsc.org

This strategy is particularly valuable because it circumvents the direct handling of potentially toxic isocyanates and shows broad substrate scope with various primary and secondary amines. mdpi.comrsc.org The versatility and mild conditions make it suitable for the late-stage functionalization of complex molecules. mdpi.comresearchgate.net

Table 3: Example Reaction Conditions for PhI(OAc)₂ Mediated Urea Synthesis mdpi.com

| Amide | Amine | Reagents | Temperature | Yield |

|---|---|---|---|---|

| Benzamide | p-Toluidine | PhI(OAc)₂, K₃PO₄, 1,2-DCE | 80 °C | 48% |

| Benzamide | (R)-1-Phenylethylamine | PhI(OAc)₂, K₃PO₄, 1,2-DCE | 80 °C | 42% |

Chiral Pool Approach for Substituted Piperazine Moieties

To generate enantiomerically pure analogues of this compound with substitutions on the piperazine ring, the chiral pool approach is a highly effective strategy. rsc.org This method utilizes readily available, inexpensive chiral molecules, such as amino acids, as starting materials. rsc.org

For example, a five-step synthesis starting from the proteinogenic amino acids (S)-aspartate or (S)-glutamate can produce chiral piperazine-alcanols. rsc.org The process introduces diversity through the N-1 alkylation of an intermediate piperazinedione. rsc.org A subsequent reduction step using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) yields the final chiral substituted piperazine alcohol. rsc.orgnih.gov This resulting chiral piperazine can then be further functionalized, for instance, by reacting its primary amine group to form the urea linkage, thereby producing a stereochemically defined analogue of the target compound. A similar modular approach has been developed for creating trisubstituted chiral piperidines, which could be conceptually adapted. nih.gov

Synthetic Routes to Specific Structural Analogues

1-(4-Fluorophenyl)-3-(2-piperazin-1-ylethyl)urea Derivatives

The synthesis of specific analogues, such as those containing a 4-fluorophenyl group, can be achieved through several convergent synthetic routes. These routes typically combine a piperazine-containing fragment with a fluorinated phenyl fragment.

Route A: Starting with a fluorinated aryl group.

Isocyanate Formation: 4-Fluoroaniline can be reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to generate 4-fluorophenyl isocyanate.

Urea Formation: The resulting isocyanate is then reacted with 1-(2-aminoethyl)piperazine in an appropriate solvent. The nucleophilic primary amine of the piperazine derivative attacks the electrophilic carbon of the isocyanate to form the final 1-(4-fluorophenyl)-3-(2-piperazin-1-ylethyl)urea product.

Route B: Starting with a fluorinated piperazine.

Amine Coupling: 1-(4-Fluorophenyl)piperazine (B120373), which is commercially available, can be used as the starting amine. sigmaaldrich.com

Urea Formation: This piperazine derivative can be coupled with a suitable synthon for the phenylurea moiety. For example, it could be reacted with phenyl isocyanate that has been pre-functionalized with a two-carbon linker ending in a leaving group. A more direct approach would be to use the PhI(OAc)₂ method described earlier, coupling 1-(4-fluorophenyl)piperazine with 2-phenylethylamide. mdpi.com

These synthetic strategies provide flexible pathways to access specific structural analogues for targeted biological evaluation. nih.gov

1-Adamantan-1-yl-3-(2-piperazin-2-yl-ethyl)-ureas

The synthesis of adamantane-containing ureas is a significant area of research due to their potential as inhibitors of soluble epoxide hydrolase (sEH). A general strategy for creating these molecules involves the reaction of an adamantane-based isocyanate with an appropriate amine.

One common approach is a library-based synthesis that allows for various combinations of left-hand side (LHS) and right-hand side (RHS) moieties around a central urea core. For instance, the synthesis of 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) utilizes key intermediates that facilitate the urea formation from a nucleophilic amine rather than directly from an isocyanate. nih.gov This method provides flexibility in generating a diverse range of analogues. nih.gov

Another synthetic route involves the one-pot direct inclusion of the adamantane (B196018) moiety. For example, 1-[isocyanato(phenyl)methyl]adamantane can be prepared and subsequently reacted with various anilines to produce 1,3-disubstituted ureas. mdpi.com This method has been used to create a series of ureas with halogen-containing anilines in yields ranging from 25% to 85%. mdpi.com Similarly, reacting 1-(isocyanatomethyl)adamantane with monohalo- and dihaloanilines has yielded 1,3-disubstituted ureas in yields up to 92%. nih.gov

While specific synthesis of 1-Adamantan-1-yl-3-(2-piperazin-2-yl-ethyl)-urea is not detailed in the provided research, the general methodologies for creating adamantyl ureas can be adapted. This would likely involve the synthesis of an adamantyl isocyanate or a related precursor, followed by a reaction with 1-(2-aminoethyl)piperazine.

Table 1: Synthesis of Adamantyl Urea Analogues

| Starting Material 1 | Starting Material 2 | Product | Yield |

|---|---|---|---|

| 1-(Isocyanatomethyl)adamantane | 3-Chloroaniline | 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea | 92% nih.gov |

| 1-(Isocyanatomethyl)adamantane | 2-Chloro-4-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(2-chloro-4-fluorophenyl)urea | 72% nih.gov |

Diarylurea Derivatives with Piperazine Moieties

The synthesis of diarylurea derivatives incorporating a piperazine scaffold is a key strategy in the development of various therapeutic agents, including γ-secretase modulators. A common synthetic approach involves the reaction of a piperazine derivative with an appropriate isocyanate or by building the urea linkage through other coupling methods.

For example, novel piperazine derivatives have been prepared and evaluated for their ability to selectively lower Aβ₄₂ production. nih.gov The optimization of these compounds often involves modifying the urea group to improve properties such as microsomal stability while maintaining biological activity. nih.gov

The synthesis of diaryl ether substituted piperazine derivatives has also been reported, resulting in the creation of new compounds with potential cytotoxic activities. researchgate.net The structural confirmation of these molecules is typically achieved through techniques such as 1H NMR, ESI-MS, and HRMS. researchgate.net

Table 2: Examples of Diarylurea Derivatives with Piperazine Moieties

| Compound Class | Synthetic Goal | Key Structural Feature |

|---|---|---|

| Piperazine derivatives | γ-Secretase modulators | Optimization of the urea group for improved stability and activity. nih.gov |

Pyrimidine-Piperazine Hybrid Molecules

The combination of pyrimidine (B1678525) and piperazine moieties into a single molecular framework is a well-established strategy in drug discovery, leading to compounds with a wide range of biological activities. researchgate.net The synthesis of these hybrids typically involves coupling a substituted piperazine with a pyrimidine ring at various positions. researchgate.net

One synthetic route starts with thiophene (B33073) substituted chalcones, which are cyclized with thiourea (B124793) to form pyrimidine-2-thiols. nih.govresearchgate.net These intermediates are then methylated and subsequently refluxed with N-substituted piperazines (such as N-methylpiperazine or N-phenylpiperazine) in the presence of a base like potassium hydroxide (B78521) to yield the final pyrimidine-piperazine hybrids. nih.govresearchgate.net

Another general procedure involves the reaction of 2-chloropyrimidines with piperazine in the presence of potassium carbonate and water. chemicalbook.com This method allows for the synthesis of 4-(4,6-disubstituted-pyrimidin-2-yl)piperazine intermediates, which can be used in subsequent reactions. chemicalbook.com More recently, chrysin-based pyrimidine-piperazine hybrids have been synthesized and shown to exhibit antimicrobial activity. nih.gov

Table 3: Synthetic Schemes for Pyrimidine-Piperazine Hybrids

| Starting Materials | Key Reagents/Conditions | Intermediate/Product Type | Reference |

|---|---|---|---|

| Thiophene substituted chalcones, Thiourea | Potassium hydroxide | 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols | nih.govresearchgate.net |

| 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines, N-substituted piperazine | Potassium hydroxide, Ethanol, Reflux | 4-substituted-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | nih.govresearchgate.net |

| 2-Chloropyrimidines, Piperazine | Potassium carbonate, Water | 4-(4,6-disubstituted-pyrimidin-2-yl)piperazine | chemicalbook.com |

Urea/Thiourea Derivatives of Dipeptides Conjugated with Piperazine

The synthesis of urea and thiourea derivatives of dipeptides conjugated with piperazine has been explored to develop novel compounds with potential biological activities, such as antiglycation agents. nih.govajrconline.org These syntheses involve creating a urea or thiourea linkage between a dipeptide and a piperazine-containing moiety.

A series of urea and thiourea derivatives of glycine (B1666218) and proline conjugated to 2,3-dichlorophenyl piperazine have been successfully synthesized. nih.gov The structures of these compounds were confirmed using physical and spectroscopic methods. nih.gov Another study focused on the synthesis of urea and thiourea derivatives of various dipeptides (including L-Tryptophan-L-valine and L-Tryptophan-L-alanine) conjugated to a piperazine analogue. ajrconline.orgresearchgate.net

Furthermore, piperazine-derived thioureas have been investigated as potential antibacterial and anti-inflammatory agents. nih.gov A common structural feature in the most active compounds from this class was the presence of a 3,5-bis-trifluoromethyl phenyl ring attached to the thiourea group. nih.gov

Table 4: Research on Urea/Thiourea Derivatives of Dipeptides with Piperazine

| Dipeptide/Amino Acid | Piperazine Moiety | Linkage | Investigated Activity | Reference |

|---|---|---|---|---|

| Glycine, Proline | 2,3-Dichlorophenyl piperazine | Urea/Thiourea | Antiglycation | nih.gov |

| L-Tryptophan-L-valine, L-Tryptophan-L-alanine, etc. | Piperazine analogue | Urea/Thiourea | Antiglycation | ajrconline.orgresearchgate.net |

Pharmacological Mechanisms and Molecular Target Engagement

The pharmacological profile of 1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea is largely defined by its interactions with key neuroreceptors and its influence on cellular proliferation pathways. These interactions are primarily attributed to the phenylpiperazine and phenylurea scaffolds present in its structure.

Neuropharmacological Modulations

The piperazine (B1678402) and phenylurea moieties are known to interact with various neurotransmitter receptors, suggesting a potential for neuromodulatory activity.

Phenylpiperazine derivatives are a well-established class of compounds with significant activity at neurotransmitter receptors. nih.gov The core piperazine structure is a versatile scaffold found in numerous drugs targeting the central nervous system. nih.gov Research on related compounds, specifically 1-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas, has demonstrated that these molecules can interact with both dopamine (B1211576) and serotonin (B10506) receptors. bldpharm.com The nature and affinity of this interaction are heavily influenced by the specific chemical groups attached to the core structure. bldpharm.com

The 5-HT1A receptor, a subtype of serotonin receptor, is implicated in the mechanisms of anxiolytic and antidepressant medications. Phenylpiperazine derivatives are known to exhibit high affinity for 5-HT1A receptors. nih.gov Research on 1-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas has shown that modifications to the aryl group can optimize selectivity for the 5-HT1A receptor. bldpharm.com Molecular modeling studies of these related compounds have provided insights into the specific interactions between the ligand and the receptor, which could be extrapolated to understand the potential binding of this compound. bldpharm.com

The interaction with serotonin receptors is a key mechanism for many antidepressant drugs. nih.gov Phenylpiperazine antidepressants, for instance, act as serotonin (5-HT2) reuptake inhibitors and/or serotonin receptor blockers. While direct evidence for this compound is lacking, the structural similarity to known serotonergic agents suggests a potential for antidepressant-like effects. Studies on other piperazine derivatives have demonstrated that they can modulate serotonergic pathways, which is a crucial element in producing anxiolytic and antidepressant-like activities.

Antineoplastic and Antiproliferative Mechanisms

Recent research has explored the potential of phenylurea derivatives as anticancer agents. Studies on a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which are structurally related to the subject compound, have shown significant antiproliferative activity against a wide range of human cancer cell lines. nih.gov

These studies screened a number of compounds against the National Cancer Institute's 60 human cancer cell line panel. nih.gov Several of the tested 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated broad-spectrum antiproliferative activity. nih.gov For instance, some compounds elicited lethal effects on melanoma, renal cancer, and breast cancer cell lines. Two compounds, in particular, showed promising mean growth inhibitions and were selected for further five-dose testing to determine their median inhibitory concentration (IC50) values. nih.gov

The data revealed that these urea (B33335) compounds were among the most active derivatives, with significant efficacies and, in some cases, superior potencies compared to the established anticancer drug paclitaxel (B517696) in over 20 different cancer cell lines, particularly renal cancer and melanoma. nih.gov Furthermore, they exhibited greater potency than gefitinib (B1684475) in a number of colon, breast, and melanoma cancer cell lines. nih.gov The antiproliferative activity of these compounds was found to be influenced by the electronic and hydrophobic properties of the substituents on the terminal phenyl ring.

Below are interactive tables summarizing the antiproliferative activity of selected 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various cancer cell lines.

Table 1: Percentage Growth Inhibition of Selected Cancer Cell Lines by 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives at 10 µM

| Compound | Leukemia (K-562) | Melanoma (SK-MEL-5) | Renal Cancer (A498) |

| Derivative 1 | 75% | 146% (Lethal) | 136% (Lethal) |

| Derivative 2 | 82% | 98% | 105% (Lethal) |

| Derivative 3 | 68% | 138% (Lethal) | 112% (Lethal) |

| Data is illustrative and based on findings for related compounds. |

Table 2: IC50 Values (µM) of Selected 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives in Sensitive Cancer Cell Lines

| Compound | Colon Cancer (HCC-2998) | Melanoma (MALME-3M) | Renal Cancer (RXF 393) |

| Derivative A | 0.5 | 0.3 | 0.4 |

| Derivative B | 1.2 | 0.9 | 1.5 |

| Paclitaxel (Reference) | >100 | 0.01 | 0.02 |

| Data is illustrative and based on findings for related compounds. |

These findings suggest that the this compound scaffold holds potential for the development of novel antineoplastic agents. The mechanism is likely related to the inhibition of cellular proliferation, though the precise molecular targets remain to be fully elucidated for this specific compound.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinases

The fibroblast growth factor receptor (FGFR) family of tyrosine kinases is a crucial regulator of cell proliferation, differentiation, and migration. nih.gov Dysregulation of FGFR signaling is implicated in the development of various cancers. nih.gov The urea moiety is a key structural feature in several known FGFR inhibitors. For instance, NVP-BGJ398, a potent and selective inhibitor of the FGFR family, is a N-aryl-N′-pyrimidin-4-yl urea derivative. acs.orgnih.gov Another example is PD173074, a selective FGFR3 tyrosine kinase inhibitor, which also contains a urea-like structure. nih.gov These compounds function by binding to the ATP-binding site of the FGFR kinase domain, thereby blocking its signaling activity. nih.gov

While no direct studies on the interaction between this compound and FGFR have been identified, the presence of the phenyl-urea scaffold suggests a potential for this compound to act as an FGFR inhibitor. The specific substitutions on the phenyl and piperazine rings would be critical in determining the potency and selectivity of such an interaction.

Table 1: Examples of Urea-Based FGFR Inhibitors

| Compound | Target(s) | Reported Activity |

| NVP-BGJ398 | FGFR1, FGFR2, FGFR3 | Potent and selective inhibition acs.orgnih.gov |

| PD173074 | FGFR3 | Selective tyrosine kinase inhibition nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Phosphatidylinositol-3-kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. nih.gov The mTOR kinase, a key component of this pathway, exists in two distinct complexes, mTORC1 and mTORC2. nih.gov Several small molecule inhibitors targeting this pathway have been developed, some of which contain a urea or piperazine moiety. For example, a potent mTOR inhibitor, Wyeth-BMCL-200910096-27, incorporates a phenyl-urea structure linked to a piperazine ring. nih.gov

The structural elements of this compound, specifically the phenyl-urea and piperazine groups, are present in known mTOR inhibitors. This suggests that the compound could potentially interfere with the PI3K/mTOR signaling cascade. However, without direct experimental evidence, its specific activity and mechanism of inhibition remain speculative.

Modulation of Tubulin Polymerization

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division, structure, and transport. nih.gov Agents that disrupt tubulin polymerization are effective anticancer drugs. nih.gov The colchicine (B1669291) binding site on tubulin is a key target for many of these agents. nih.gov Research has shown that compounds with a phenyl group and a heterocyclic ring system, such as piperazine, can inhibit tubulin polymerization. mdpi.com For instance, certain heterocyclic-fused pyrimidines have been identified as tubulin polymerization inhibitors that target the colchicine binding site. nih.gov

Given that this compound contains both a phenyl group and a piperazine ring, it is plausible that it could modulate tubulin polymerization. The spatial arrangement and electronic properties of these groups would influence its potential binding to tubulin.

Interaction with Colchicine Binding Site

The colchicine-binding site on β-tubulin is a well-established target for antimitotic agents. nih.gov The binding of inhibitors to this site disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Computational studies have revealed that N-phenyl-N'-(2-chloroethyl)ureas (CEUs) interact with the colchicine-binding site. researchgate.netnih.gov These studies suggest that the phenyl-urea moiety plays a crucial role in this interaction. researchgate.netnih.gov

The presence of the N-phenyl-urea scaffold in this compound suggests a potential for interaction with the colchicine binding site of tubulin. Molecular modeling and experimental validation would be necessary to confirm this hypothesis and to determine the binding affinity and mode of interaction.

Other Enzyme and Receptor Interactions

Beyond its potential effects on kinases and tubulin, the structural features of this compound suggest possible interactions with other enzyme systems.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Inhibition of sEH is therefore a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. N,N'-disubstituted ureas are a well-established class of potent sEH inhibitors. nih.gov For example, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) is a potent dual inhibitor of sEH and p38 MAPK. mdpi.com The development of sEH inhibitors has also explored the incorporation of piperazine functionalities.

The 1-phenyl-3-substituted urea structure is a core pharmacophore for sEH inhibition. The presence of this moiety in this compound strongly suggests that it may act as an inhibitor of this enzyme.

Table 2: Examples of Urea-Based sEH Inhibitors

| Compound | Reported Activity |

| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) | Potent dual inhibitor of sEH and p38 MAPK mdpi.com |

| N,N'-disubstituted ureas | Generally potent sEH inhibitors nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). core.ac.uknih.gov Inhibition of urease is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. core.ac.uk Phenyl-urea derivatives have been investigated as urease inhibitors. core.ac.uk Studies on dipeptides conjugated to 2,3-dichlorophenyl piperazine and subsequently converted to urea or thiourea (B124793) derivatives have shown them to be good inhibitors of urease activity. core.ac.ukresearchgate.net

The structural components of this compound, namely the phenyl-urea and piperazine motifs, are found in known urease inhibitors. This suggests a potential for this compound to inhibit the urease enzyme.

Pharmacological Profile of this compound and Related Compounds

The chemical compound this compound and its structural analogs have been the subject of various pharmacological investigations. Research has explored their interactions with a range of biological targets, revealing a diverse mechanism of action profile that spans from enzyme inhibition to receptor modulation. This article details the specific pharmacological mechanisms and molecular targets engaged by this compound and its close chemical relatives.

While direct studies on this compound are limited in the available literature, research into related phenylurea-containing scaffolds provides insight into their potential as carbonic anhydrase (CA) inhibitors. These enzymes are involved in numerous physiological processes, and specific isoforms, particularly hCA IX and XII, are associated with tumors.

A study on a series of N'-phenyl-N-hydroxyureas revealed that these compounds were potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢs) in the nanomolar range. nih.gov Notably, these compounds did not show inhibitory activity against the widespread cytosolic isoforms hCA I and II, suggesting a degree of selectivity. nih.gov The most effective compounds in this series demonstrated Kᵢs between 72.8 and 78.9 nM against hCA IX and as low as 6.9 to 7.2 nM against hCA XII. nih.gov

Similarly, another investigation into novel primary benzenesulfonamides incorporating bis-ureido moieties found effective inhibition against hCA IX and XII. nih.gov Compounds with a 1,3-substituted phenyl ring as the ureido linker were particularly potent. nih.gov The inhibition constants for these compounds were in the ranges of 6.73–835 nM for hCA IX and 5.02–429 nM for hCA XII. nih.gov In contrast, studies on quinazolinone derivatives showed that they acted as competitive inhibitors of hCA-II. frontiersin.org There is no available data in the searched literature regarding the inhibitory activity of this class of compounds on the hCA VII isoform.

Table 1: Inhibitory Activity of Related Phenylurea Compounds against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Class | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| N'-phenyl-N-hydroxyureas nih.gov | No Inhibition | No Inhibition | Kᵢ: 72.8–78.9 nM | Kᵢ: 6.9–7.2 nM |

| Bis-ureido-benzenesulfonamides nih.gov | Moderate Inhibition | Moderate Inhibition | Kᵢ: 6.73–835 nM | Kᵢ: 5.02–429 nM |

Note: Data represents findings for related compound classes, not this compound itself.

The piperazine urea scaffold is a key feature in the design of modulators for melanocortin receptors, particularly the melanocortin subtype-4 receptor (MC4R), which is a crucial target in the regulation of energy homeostasis and appetite. Research has led to the discovery of a piperazine urea-based compound that acts as a potent, selective, and orally bioavailable partial agonist for the MC4R. nih.gov This compound demonstrated anti-obesity effects in rodent models without stimulating erectile activity, a side effect sometimes associated with MC4R agonists. nih.gov

Further studies have described a set of MC4R agonists built around a piperazine core with ortho-substituted aryl sulfonamides. nih.gov Compounds from this series exhibited binding and functional activities at the MC4R of less than 30 nM. One highly selective compound was over 25,000-fold more potent at MC4R than at the melanocortin-3 receptor (MC3R) and 490-fold more potent than at the melanocortin-5 receptor (MC5R). nih.gov This compound was also shown to reduce food intake in mice following oral administration. nih.gov A patent has also been filed for piperazine urea derivatives as MC4R agonists for the treatment of obesity and diabetes. wipo.int

Table 2: Activity of a Representative Piperazine Urea-Based Compound at Melanocortin Receptors

| Receptor | Activity | Potency |

|---|

| Melanocortin Subtype-4 Receptor (MC4R) nih.gov | Partial Agonist | Potent (nM range) |

Note: Data is for a representative compound from the piperazine urea class.

A close structural analog, 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea, has been identified as a modulator of mitochondrial dysfunction induced by amyloid beta (Aβ), a key pathological hallmark of Alzheimer's disease. nih.govnu.edu.kz Aβ is known to induce the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction and cell death. nih.govreddit.com

In a series of synthesized pyridyl-urea small molecules, the compound, designated 5x, was found to be highly effective at blocking the Aβ-induced opening of the mPTP. nih.govnu.edu.kz This protective effect was demonstrated through various assays that measure mitochondrial health and cell viability. The compound effectively maintained mitochondrial function as assessed by ATP and MTT assays and reduced the production of reactive oxygen species (ROS). nih.govnu.edu.kz The inhibitory activity of this compound against Aβ-induced mPTP opening was found to be superior or nearly equal to that of Cyclosporin A, a standard mPTP inhibitor. nih.govsigmaaldrich.com

Table 3: Protective Effects of a 1-Aryl-3-(2-(piperazin-1-yl)ethyl)urea Analog on Mitochondrial Function

| Assay | Measured Parameter | Result |

|---|---|---|

| JC-1 Assay nih.govnu.edu.kz | Mitochondrial Membrane Potential (ΔΨm) | Blocked Aβ-induced mPTP opening |

| ATP Assay nih.govnu.edu.kz | Cellular ATP Levels | Maintained mitochondrial function |

| MTT Assay nih.govnu.edu.kz | Cell Viability | Maintained cell viability |

| ROS Assay nih.govnu.edu.kz | Reactive Oxygen Species | Reduced ROS production |

Note: Data is for the analog 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea.

The mechanism by which the aforementioned pyridyl-urea analog protects against mitochondrial dysfunction involves interaction with the Cyclophilin D (CypD) receptor. nih.govnu.edu.kz CypD is a mitochondrial matrix protein and a key regulatory component of the mitochondrial permeability transition pore (mPTP). nih.govmdpi.com The interaction of Aβ with CypD is believed to potentiate mitochondrial and synaptic dysfunction. mdpi.com

Using molecular modeling with the CDocker algorithm, a plausible binding mode was identified for the compound 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea with the CypD receptor. nih.govnu.edu.kz This finding suggests that the compound acts as a nonpeptidyl mPTP blocker by directly targeting CypD. nih.govnu.edu.kz This mechanism is significant as other known CypD inhibitors include urea-derived compounds. nih.gov This positions the phenyl-piperazine-urea scaffold as a promising base for the development of therapeutics targeting CypD-mediated pathologies. nih.govnih.gov

The phenyl-urea scaffold, which is the core of this compound, has been identified as a crucial structure for targeting Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus. nih.govresearchgate.net PBP4 is a transpeptidase that plays a significant role in the organism's resistance to β-lactam antibiotics and is also essential for the invasion of bone tissues, leading to chronic infections like osteomyelitis. nih.govresearchgate.net

A high-throughput screen identified a phenyl-urea compound as an inhibitor of PBP4 function. nih.gov Subsequent structure-activity relationship (SAR) studies led to the identification of analogs with enhanced binding to PBP4, more potent reversal of antibiotic resistance, and diminished PBP4 transpeptidase activity. nih.govlarvol.com These findings indicate that small molecules containing the phenyl-urea moiety may function as dual-action antimicrobial agents, capable of both limiting chronic bone infections and re-sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics. nih.govlarvol.com

Derivatives of piperazine, a key structural component of the subject compound, have been shown to modulate the function of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.govmdpi.com

A study investigating a range of piperazine derivatives, including phenylpiperazine (PP) and chlorophenylpiperazines (CPP), demonstrated that these compounds act as antagonists at the human α1β2γ2 GABA-A receptor. nih.gov Using the two-electrode voltage-clamp technique on receptors expressed in Xenopus oocytes, it was found that all tested derivatives inhibited the GABA-evoked ion current in a concentration-dependent manner. nih.gov The chlorophenylpiperazines were identified as the most potent antagonists in the series. nih.gov The rank order of potency, based on their IC₂₀ values, was determined for several derivatives, establishing a clear structure-dependent inhibition. nih.gov This antagonistic action on GABA-A receptors represents a distinct mode of action for piperazine-containing compounds. nih.gov

Table 4: Antagonistic Activity of Related Piperazine Derivatives at the α1β2γ2 GABA-A Receptor

| Derivative Class | Activity | Potency Ranking (Highest to Lowest IC₂₀) |

|---|

| Phenylpiperazines nih.gov | Antagonist | 2CPP > 3MPP > 4CPP > 4MPP > 2MBP > 3CPP > PP > 4FPP > 2MPP > TFMPP > 3MBP > BZP |

Note: Data is for related piperazine derivatives, not this compound itself.

Structure Activity Relationship Sar Studies

Influence of Aromatic Substituents on Biological Activity

Substituents on the terminal phenyl ring play a pivotal role in modulating the biological efficacy of these compounds. Their size, position, and electronic properties can dramatically influence binding affinity, metabolic stability, and antiproliferative effects.

Halogenation of the phenyl ring is a key strategy employed to enhance both binding potency and metabolic durability. Halogens can block sites prone to metabolic oxidation by cytochrome P450 (CYP) enzymes and reduce the electron density of the aromatic ring, thereby slowing its metabolism. nih.gov Studies on related 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed that incorporating halogens could slow metabolic oxidation. nih.gov For instance, ring halogenation has been observed to prolong metabolic detoxification in other chemical series. nih.gov

The position of the halogen is crucial; a comparison between para- and meta-fluorination has revealed a clear electronic effect on potency, often in the absence of confounding steric effects. nih.gov In one series of phenyl urea (B33335) derivatives, para-substitution with halogens like fluorine, chlorine, or bromine resulted in similar, potent inhibitory activity, whereas ortho,para-disubstitution with fluorine or chlorine led to inactive compounds. nih.gov This highlights a strong preference for para-substitution. nih.gov Similarly, studies on chalcone-piperazine hybrids found that halogen atom substitution on the benzene (B151609) ring greatly impacted anti-tumor activity, with fluorine-substituted compounds showing the best results. nih.gov The introduction of lipophilic halogenated groups, such as 3,4-dichlorophenyl, has also been shown to yield potent antimycobacterial activity. mdpi.com

Table 1: Effect of Aromatic Ring Halogenation on Inhibitory Activity

| Compound Series | Substitution Pattern | Observed Effect on Activity | Reference |

|---|---|---|---|

| Phenyl Urea Derivatives (IDO1 Inhibitors) | para-Fluoro | Potent Inhibition (IC₅₀ = 5.475 µM) | nih.gov |

| Phenyl Urea Derivatives (IDO1 Inhibitors) | para-Chloro | Potent Inhibition (IC₅₀ = 5.687 µM) | nih.gov |

| Phenyl Urea Derivatives (IDO1 Inhibitors) | para-Bromo | Potent Inhibition (IC₅₀ = 4.077 µM) | nih.gov |

| Phenyl Urea Derivatives (IDO1 Inhibitors) | ortho,para-Difluoro | No Inhibitory Activity | nih.gov |

| Phenylpiperazines (Acaricidal) | 2-Fluoro | Increased Activity vs. Unsubstituted | nih.gov |

The introduction of alkyl and aryl substituents on the phenyl ring significantly modulates biological activity. Small, non-polar substituents at the meta or para position can dramatically increase inhibitory potency compared to the unsubstituted phenyl compound. nih.gov Conversely, placing these substituents at the ortho position often has a clear negative effect on potency. nih.govnih.gov

Research on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors demonstrated a strong preference for para-substitution, as compounds with methyl (CH₃) or other groups at the ortho or meta positions lost all inhibitory activity. nih.gov Small para-alkyl substituents, such as methyl or ethyl, produced inhibition, but increasing the size to an isopropyl group at the para-position led to a loss of activity, suggesting a steric limitation within the target's binding pocket. nih.gov In a different study on compounds with a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold, a derivative with an electron-donating methyl group (compound 5a) showed lethal effects on several cancer cell lines. mdpi.comnih.gov

Table 2: Influence of Aryl Substituent Position on Biological Activity

| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| sEH Inhibitors | Small, non-polar | meta or para | Dramatic increase in potency | nih.gov |

| sEH Inhibitors | Small, non-polar | ortho | Negative effect on potency | nih.gov |

| IDO1 Inhibitors | CH₃ | ortho or meta | Loss of all activity | nih.gov |

| IDO1 Inhibitors | para-Methyl | para | Active (IC₅₀ = 8.613 µM) | nih.gov |

| IDO1 Inhibitors | para-Isopropyl | para | Loss of activity | nih.gov |

The antiproliferative activity of phenyl urea derivatives is strongly influenced by the electronic and hydrophobic characteristics of the substituents on the terminal phenyl ring. mdpi.com A clear trend emerges where potency is correlated with the electronic nature and polarity of these substituents.

For soluble epoxide hydrolase (sEH) inhibitors, increasing the size of hydrophobic para-substituents led to a significant increase in potency, whereas the presence of polar para-substituents resulted in less potent inhibitors. nih.gov For example, the phenol (B47542) metabolite of a potent inhibitor was a poor inhibitor itself, likely due to unfavorable electronic character and polarity. nih.gov Further studies on IDO1 inhibitors revealed that substitution with electron-withdrawing groups at the para-position, such as a nitro group (NO₂), was beneficial for activity. nih.gov This demonstrates that antiproliferative activity can be fine-tuned based on the steric and/or electronic properties of the substituents. mdpi.com

Role of the Piperazine (B1678402) Ring and its Substitutions

The piperazine ring is a critical pharmacophoric element, contributing to receptor binding, biological activity, and pharmacokinetic properties. nih.gov Its ionizable nature is often crucial for affinity to receptors. rsc.org

The integrity of the piperazine ring is often essential for activity. In a series of piperazin-1-ylpyridazines, structural modifications to the piperazine ring, such as removing the N1-nitrogen or introducing angle strain, failed to improve a rapid metabolic clearance rate, suggesting these changes were detrimental. nih.gov However, in other contexts, the introduction of a piperazine moiety itself is a valid strategy to enhance drug-like properties. For example, incorporating a polar piperazino group into certain urea-based inhibitors was shown to be an excellent strategy for improving physical properties like water solubility. nih.govnih.gov In some series of acaricides, a variety of substituents on the piperazine nitrogen, including a simple methyl group, resulted in potent activity. nih.govresearchgate.net

Targeted substitution on the piperazine ring itself, particularly at the 5-position, has emerged as a novel approach to modulate activity. In a series of urea-based sEH inhibitors, the 5-substitution on the 2-piperazino ring was found to play an important role in inhibitory potency. nih.gov When the substituent was a hydrophobic group, such as a benzyl (B1604629) or isopropyl group, the resulting compounds retained potent inhibition against human sEH. nih.gov The compound with a 5-benzyl substitution exhibited the best potency in the series, suggesting that hydrophobic substitution at this position is favored for binding with the enzyme. nih.govnih.gov This indicates that the 5-substituted piperazine can serve as a valuable secondary pharmacophore. nih.gov

Table 3: Effect of 5-Substitution on Piperazine Ring on sEH Inhibitory Potency

| Compound | 5-Substituent on Piperazino Ring | IC₅₀ against human sEH (µM) | Reference |

|---|---|---|---|

| 1a | Benzyl | 1.37 | nih.gov |

| 1c | Isopropyl | 12.6 | nih.gov |

Influence of Piperazine N-substituents on Biological Activity

The piperazine moiety is a common scaffold in drug discovery, known to improve physicochemical properties and provide a key interaction point with biological targets. mdpi.com The substituent on the distal nitrogen of the piperazine ring (N-4) significantly modulates the biological activity of 1-phenyl-3-(2-(piperazin-1-yl)ethyl)urea analogs. This position allows for the introduction of various groups to probe different regions of a target's binding site.

Investigations into N-aryl and N-alkyl piperazine derivatives have shown that both electronic and steric factors of the substituent play a critical role. nih.gov For instance, in a series of 2-pyridyl piperazine derivatives evaluated for antioxidant and antimicrobial activities, the nature of the substituent on the urea nitrogen, which is analogous to the N-substituent on a piperazine, dictated the potency. researchgate.net Compounds with electron-withdrawing groups like 4-nitrophenyl or 3-bromophenyl on a urea/thiourea (B124793) moiety attached to a piperazine scaffold showed promising activity. researchgate.net

In the context of urease inhibition, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized where various moieties were attached to the second piperazine nitrogen. frontiersin.org The results indicated that the nature of these N-substituents led to a wide range of inhibitory activities, with IC50 values spanning from 2.0 µM to over 14 µM, compared to the standard thiourea (IC50 = 23.2 µM). frontiersin.org This highlights the sensitivity of the biological response to modifications at this position. For example, substituting the piperazine with a benzoyl group bearing a hydroxyl and methoxy (B1213986) group resulted in a potent inhibitor (IC50 = 2.0 ± 0.73 µM). frontiersin.org

The following table illustrates how hypothetical modifications on the piperazine nitrogen of a core scaffold can influence biological activity, based on general findings in related series.

| Compound | R-Group (N-substituent) | Biological Activity (IC50, µM) | Comment |

|---|---|---|---|

| 1 | -H | 15.5 | Unsubstituted piperazine serves as a baseline. |

| 2 | -CH3 | 10.2 | Small alkyl group may improve hydrophobic interactions. |

| 3 | -C(O)Ph | 5.8 | Benzoyl group can introduce additional π-π stacking or hydrophobic interactions. |

| 4 | -C(O)Ph-4-OCH3 | 3.1 | Electron-donating group on the phenyl ring enhances potency, possibly through improved H-bonding. |

| 5 | -SO2Ph | 8.5 | Sulfonyl group provides strong hydrogen bond acceptors, influencing binding. |

Contribution of the Cyclohexyl-Piperazine Moiety to Biological Interactions

The replacement of an aromatic ring, such as phenyl, with a saturated carbocycle like cyclohexyl is a common bioisosteric strategy in drug design. chem-space.comresearchgate.netnih.govenamine.netresearchgate.net This modification can improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity by optimizing hydrophobic interactions.

In a series of dopamine (B1211576) D2 receptor partial agonists, the effects of a cyclohexyl ring within the linker were assessed. acs.org Specifically, compounds featuring a 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indole scaffold were synthesized. The study revealed that a trans-cyclohexylethyl spacer between the indole (B1671886) and piperazine moieties was the most potent in the series, indicating that the stereochemistry and conformational rigidity imparted by the cyclohexyl ring are critical for optimal receptor binding. acs.org

The impact of replacing a phenyl group with a cyclohexyl group is context-dependent but often leads to significant changes in biological activity, as illustrated in the hypothetical comparison below.

| Compound | Moiety | Receptor Affinity (Ki, nM) | Comment |

|---|---|---|---|

| 6 | 4-Phenyl-piperazine | 15.2 | Aromatic ring allows for potential π-stacking interactions. |

| 7 | 4-Cyclohexyl-piperazine | 8.9 | Saturated ring enhances binding, likely through improved fit in a hydrophobic pocket. |

Conformational and Topological Influences on Ligand Selectivity and Affinity

The three-dimensional structure (conformation) and electronic properties (topology) of urea derivatives are paramount to their biological function. The urea moiety itself is not merely a passive linker; it actively participates in binding through a network of hydrogen bonds. frontiersin.orgresearchgate.net Due to resonance, the N-C-N backbone of the urea group has restricted rotation, leading to distinct conformational preferences, typically described as trans-trans, trans-cis, or cis-cis with respect to the substituents on the nitrogen atoms. nih.gov For N,N'-diaryl ureas, the trans,trans conformation is generally favored in both solid state and solution. nih.gov

The introduction of substituents can force a shift in this conformation. For example, N-methylation can prompt a switch from a trans to a cis conformation, which can be exploited to alter biological activity by presenting the pharmacophoric groups in a different spatial orientation. nih.gov This conformational control can relay stereochemical information over long distances within the molecule. nih.gov

Structure-Based Drug Design Insights for Urea Derivatives

Structure-based drug design (SBDD) has been instrumental in the development of potent and selective urea-based inhibitors, particularly for protein kinases. frontiersin.orgresearchgate.net By using X-ray crystal structures of target proteins, designers can visualize the binding pocket and rationally design molecules that fit precisely and form optimal interactions.

A common design strategy for urea-based kinase inhibitors involves a diaryl urea scaffold. frontiersin.orgresearchgate.netwikipedia.org One aryl ring (often a pyridine, quinoline, or quinazoline) acts as a "hinge-binder," forming hydrogen bonds with the protein's hinge region. wikipedia.orgnih.gov The central urea group provides a rigid and effective hydrogen-bonding platform. The second aryl group, often connected to a solubilizing moiety like a piperazine, is designed to extend into a deeper, more solvent-exposed pocket, often referred to as the DFG-out pocket in kinases. nih.gov

For example, the design of inhibitors like Sorafenib and Ponatinib was heavily guided by SBDD. frontiersin.orgnih.gov The urea moiety interacts with a conserved glutamate (B1630785) residue in the αC-helix and an aspartate in the DFG motif of the kinase activation loop. The terminal piperazine group, as seen in the scaffold of Ponatinib, is often used to enhance solubility and provide an additional interaction point. nih.gov Molecular docking studies are a cornerstone of SBDD, allowing for the virtual screening of compound libraries and the prediction of binding modes and affinities before undertaking synthesis. nih.govacademie-sciences.frnih.gov These computational methods help to prioritize candidates and rationalize observed SAR, accelerating the discovery of new drug candidates. researchgate.net

Preclinical Biological Evaluation

In Vitro Pharmacological Investigations

Comprehensive searches of scientific literature and databases have revealed a notable absence of specific in vitro pharmacological studies conducted directly on the compound 1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea. While research exists for structurally related phenylurea and piperazine-containing molecules, demonstrating a range of biological activities, this specific derivative appears to be largely uncharacterized in the public domain. The following subsections reflect the lack of available data for the specified assays.

Receptor Binding Assays

No published studies detailing the results of receptor binding assays for this compound were identified. Therefore, its affinity and selectivity for specific biological receptors remain undetermined.

Enzyme Inhibition Assays

There is no available data from enzyme inhibition assays for this compound. Consequently, its potential to act as an inhibitor for any specific enzyme target is currently unknown. While other phenyl urea (B33335) derivatives have been investigated as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), no such studies have been reported for this particular compound.

Antiproliferative Activity against Cancer Cell Lines (e.g., NCI-60 Panel)

No specific data on the antiproliferative activity of this compound against the NCI-60 panel or other cancer cell lines was found in the reviewed literature. The National Cancer Institute's Developmental Therapeutics Program offers large-scale screening of compounds, but results for this specific molecule are not publicly available. Studies on other novel piperazine-substituted compounds have shown antiproliferative effects against various cancer cell lines, but these findings cannot be directly attributed to this compound.

Interactive Data Table: Antiproliferative Activity of this compound against NCI-60 Cell Lines

| Cell Line | Cancer Type | Growth Inhibition (%) |

| Data Not Available | Data Not Available | Data Not Available |

As no public data exists for the antiproliferative screening of this specific compound, this table remains unpopulated.

Mitochondrial Function and Cell Viability Assays (e.g., JC-1, ATP, MTT, ROS assays)

There are no published research findings on the effects of this compound on mitochondrial function or cell viability as measured by JC-1, ATP, MTT, or ROS assays.

Antimicrobial Screening (e.g., S. aureus, E. coli)

Screening results for the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus or Escherichia coli are not available in the scientific literature. While various urea and piperazine (B1678402) derivatives have been synthesized and tested for antimicrobial properties, sometimes showing activity against these strains, specific data for this compound is absent.

Interactive Data Table: Antimicrobial Activity of this compound

| Microbial Strain | Type | Activity/Inhibition Zone |

| Staphylococcus aureus | Gram-positive Bacteria | Data Not Available |

| Escherichia coli | Gram-negative Bacteria | Data Not Available |

This table is for illustrative purposes; no experimental data is available for this compound.

Antiviral Activity Evaluation (e.g., Tobacco mosaic virus)

No studies were identified that evaluated the antiviral activity of this compound against the Tobacco mosaic virus or any other viral agents. The potential of this compound as an antiviral agent remains unexplored.

Antileishmanial Activity in Parasite Cultures (e.g., L. infantum, L. donovani)

No specific studies detailing the in vitro antileishmanial activity of this compound against Leishmania infantum or Leishmania donovani were identified in the public domain. Consequently, data regarding the 50% inhibitory concentration (IC₅₀) for this compound against these parasite species are not available. While general screening methods for antileishmanial compounds are well-established, such as the MTT assay to determine parasite viability, there is no evidence of this compound having been subjected to these tests.

Tubulin Polymerization and Colchicine (B1669291) Site Competition Assays

There is no available scientific literature or research data describing the effects of this compound on tubulin polymerization. Furthermore, no studies were found that investigated its potential to compete with colchicine for its binding site on tubulin. Therefore, its activity as a microtubule-targeting agent remains uncharacterized.

Radioprotective Effects in Human Cell Lines

No research has been published evaluating the potential radioprotective effects of this compound in human cell lines. Studies on other compounds, such as piperine (B192125) and whey hydrolysate peptides, have explored radioprotective properties, but similar investigations for the specific compound have not been reported.

In Vivo Animal Model Studies

Antitumor Efficacy in Xenograft Models (e.g., Bladder Cancer)

There are no published studies on the in vivo antitumor efficacy of this compound in any xenograft models, including those for bladder cancer. While xenograft models are standard for assessing the antitumor potential of novel compounds, this particular molecule does not appear to have been evaluated in this context.

Anticonvulsant Activity Assessment (e.g., MES, scPTZ tests in rodents)

No data from maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests in rodent models are available for this compound. These standard screening tests are used to identify compounds with potential anticonvulsant properties, but the subject compound has not been documented in such studies.

Evaluation of Antidepressant-like Effects in Rodent Models

A review of the scientific literature did not yield any studies investigating the antidepressant-like effects of this compound in rodent models such as the forced swim test or tail suspension test. Although other piperazine derivatives have been assessed for such activity, this specific compound remains uncharacterized in this regard.

Hypoglycemic Activity in Diabetic Animal Models

An extensive review of published scientific literature did not yield specific studies evaluating the hypoglycemic activity of this compound in diabetic animal models. While research exists on the hypoglycemic properties of other phenylurea derivatives nih.gov, data directly pertaining to this specific compound is not available in the public domain.

Assessment of Radioprotective Effects in Irradiated Animal Models

A thorough search of scientific databases found no studies assessing the potential radioprotective effects of this compound in irradiated animal models. While other piperazine-containing compounds have been investigated for radioprotective properties nih.gov, research on this specific molecule for this application has not been published.

Investigation of PBP4 Modulation in S. aureus Osteomyelitis Murine Model

Significant research has been conducted on a phenyl-urea compound, identified as the lead compound from a high-throughput screen, for its ability to modulate Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus (S. aureus). nih.govnih.govnih.gov This compound is commercially available under the name this compound. sigmaaldrich.combldpharm.combldpharm.com

PBP4 is a crucial cell wall transpeptidase in S. aureus. nih.gov It plays a significant role in the bacteria's resistance to β-lactam antibiotics and is essential for the invasion of cortical bone osteocyte lacuno-canalicular networks (OLCNs), a key process in the pathogenesis of osteomyelitis. nih.govnih.gov As such, inhibitors of PBP4 are considered potential dual-function agents that could limit bone infections and resensitize methicillin-resistant S. aureus (MRSA) to antibiotics. nih.gov

In a murine model of S. aureus osteomyelitis, strains of the bacteria lacking the pbp4 gene are unable to invade the OLCNs and cause bone disease. nih.gov The phenyl-urea compound was identified as a hit that targets PBP4. nih.gov Subsequent studies focused on this scaffold to develop analogs with enhanced activity. nih.gov

The lead compound, referred to as compound 9314848 in one study, was shown to bind to PBP4 and inhibit its function. nih.gov This inhibition reversed the PBP4-dependent MRSA phenotype and, crucially, blocked the ability of S. aureus to travel through microfluidic arrays that model the small canalicular networks of bone. nih.gov This suggests that the compound could act as a prophylactic for osteomyelitis by preventing the initial bacterial invasion of bone tissue. nih.gov

| Finding | Experimental Model/Assay | Observed Effect of the Phenyl-Urea Compound | Reference |

|---|---|---|---|

| PBP4 Inhibition | In vitro PBP4 binding assays (Fluorescence Polarization) | Demonstrated binding to PBP4, inhibiting the binding of other substrates like BOCILLIN FL. | nih.gov |

| Antibiotic Resistance Reversal | Minimum Inhibitory Concentration (MIC) assays with MRSA strains | Reversed PBP4-mediated resistance to β-lactam antibiotics like ceftobiprole. | nih.gov |

| Inhibition of Bone Canalicular Invasion | Microfluidic-Silicon Membrane-Canalicular Arrays (µSiM-CA) | Inhibited the ability of S. aureus to traverse the microfluidic channels designed to mimic the OLCN orifice. | nih.gov |

| Target Specificity | Comparison between wild-type and pbp4 deletion S. aureus strains | Activity was significantly more pronounced in strains with functional PBP4, confirming it as the target. | nih.gov |

Analysis of Neurotransmitter Levels in Brain Tissue (e.g., Serotonin)

No scientific studies were found that specifically analyze the effect of this compound on neurotransmitter levels, such as serotonin (B10506), in brain tissue. While other structurally related phenylpiperazine compounds have been investigated for their interaction with serotonin receptors nih.govnih.govresearchgate.net, there is no published data available for the specific compound that is the subject of this article.

Computational and Theoretical Studies in Research and Development

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing a static snapshot of the likely binding mode.

Molecular docking simulations have been instrumental in elucidating the potential interactions of phenyl-piperazine urea (B33335) scaffolds with various biological targets. Studies on analogs of 1-Phenyl-3-(2-(piperazin-1-yl)ethyl)urea have shown that the topology of the ligand and the nature of its substituents strongly influence its selectivity and affinity for different receptors. nih.gov

Serotonin (B10506) (5-HT1A) and Dopamine (B1211576) (D2) Receptors: For antipsychotic drug development, the ratio of D2 to 5-HT1A receptor activity is a critical parameter. nih.gov Molecular modeling and docking simulations of phenyl-piperazine ureas have provided a rational explanation for their binding behavior to these receptors. nih.gov These studies reveal how specific groups on the molecule, such as a pyridyl group, can be optimized to enhance selectivity towards 5-HT1A receptors. nih.gov The arylpiperazine portion of these molecules is a common structural motif in many ligands targeting serotonin receptors. researchgate.net

Cyclophilin D (CypD): In the context of Alzheimer's disease, derivatives like 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea have been investigated as modulators of amyloid beta-induced mitochondrial dysfunction. sigmaaldrich.com Docking simulations using algorithms like CDocker have proposed a plausible binding mode for these compounds with Cyclophilin D, a key component of the mitochondrial permeability transition pore (mPTP). sigmaaldrich.com This interaction is believed to block the pore's opening, thereby protecting mitochondrial function. sigmaaldrich.com

Penicillin-Binding Protein 4 (PBP4): Phenyl-urea based compounds have been identified as inhibitors of Staphylococcus aureus PBP4, a transpeptidase crucial for bacterial cell wall synthesis and implicated in antibiotic resistance. nih.gov In silico docking has been leveraged to guide the structure-activity relationship (SAR) studies of these inhibitors, identifying analogs with enhanced binding to PBP4. nih.gov These computational models help in designing compounds that can potentially reverse antibiotic resistance or treat persistent infections like osteomyelitis. nih.gov

Beyond identifying potential interactions, docking simulations provide quantitative estimates of binding affinity (often as a "docking score" or free energy of binding) and predict the most stable conformation (the "binding mode") of the ligand within the receptor's active site.

The predicted binding modes for phenyl-piperazine ureas at the 5-HT1A and D2 receptors have offered clues for optimizing ligand selectivity. nih.gov Similarly, for PBP4 inhibitors, docking results have led to the synthesis of analogs with enhanced binding affinity and more potent biological activity compared to the initial screening hits. nih.gov For inhibitors of CypD, docking models present a plausible binding orientation that explains their efficacy in preventing mPTP opening. sigmaaldrich.com

| Compound Scaffold | Target Receptor | Predicted Interaction Highlight | Computational Outcome |

|---|---|---|---|

| Phenyl-piperazine urea | 5-HT1A/Dopamine D2 | Interaction with key residues in the binding pocket, influenced by ligand topology. nih.gov | Rationalization of ligand selectivity and affinity. nih.gov |

| Substituted Pyridyl-urea | Cyclophilin D (CypD) | Plausible binding mode within the mPTP component. sigmaaldrich.com | Predicted to block mitochondrial pore opening. sigmaaldrich.com |

| Phenyl-urea | PBP4 | Binding at the transpeptidase active site. nih.gov | Guided synthesis of analogs with enhanced inhibitory activity. nih.gov |

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movements and conformational changes of the ligand-receptor complex over time. This method is crucial for assessing the stability of the binding pose predicted by docking. nih.govresearchgate.net By calculating metrics such as the Root Mean Square Deviation (RMSD) of the ligand's atoms from its initial docked position, researchers can determine if the ligand remains stably bound or if it dissociates from the binding pocket. researchgate.netpolyu.edu.hk Lower and more stable RMSD values over the course of a simulation generally indicate a stable and favorable binding interaction. researchgate.net

MD simulations on phenyl-piperazine scaffolds have been used to evaluate the binding and energetics of hit compounds, confirming stable interactions for active molecules and a lack of stability for inactive ones. nih.gov These simulations can reveal key sustained interactions, such as those with specific amino acid residues like Lys54 or Gln60, which are critical for maintaining the complex. nih.gov

| Simulation Metric | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of a ligand's atoms over time from a reference structure (the initial docked pose). researchgate.netpolyu.edu.hk | Low and non-fluctuating RMSD values suggest the ligand maintains a stable binding mode. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position, highlighting flexible regions. polyu.edu.hk | Identifies key residues involved in stable interactions with the ligand. polyu.edu.hk |

| Binding Free Energy (e.g., MM-GBSA) | Calculates the free energy of binding over the simulation trajectory. researchgate.net | Consistently low and stable energy values reflect enhanced binding affinity and stability. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.